tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Overview
Description
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is an organic compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol . This compound is a derivative of tetrahydroquinoline, a heterocyclic aromatic organic compound, and is often used in various chemical and pharmaceutical research applications.
Preparation Methods
The synthesis of tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives or reduction to form fully saturated compounds.
Scientific Research Applications
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is used in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of tetrahydroquinoline derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is not well-documented. as a derivative of tetrahydroquinoline, it is likely to interact with various biological targets, including enzymes and receptors involved in neurological pathways. The exact molecular targets and pathways would depend on the specific application and the structure of the final compound synthesized from this intermediate .
Comparison with Similar Compounds
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate can be compared with other similar compounds such as:
tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate: This compound lacks the bromine atom and may exhibit different reactivity and biological activity.
tert-Butyl (1,2,3,4-tetrahydroquinolin-6-yl)carbamate: The position of the carbamate group is different, which can influence the compound’s chemical properties and applications.
These comparisons highlight the unique features of this compound, particularly the presence of the bromine atom, which can be a useful handle for further chemical modifications.
Properties
IUPAC Name |
tert-butyl N-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-11-7-9-6-10(15)4-5-12(9)16-8-11/h4-6,11,16H,7-8H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDPFPMLNYYFAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C=CC(=C2)Br)NC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155165 | |
Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219862-16-5 | |
Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219862-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401155165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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